molecular formula C9 H14 N2 O2 B1176333 (S)-Sulfinpyrazone CAS No. 159000-48-3

(S)-Sulfinpyrazone

Cat. No.: B1176333
CAS No.: 159000-48-3
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Description

(S)-Sulfinpyrazone is a high-purity small molecule provided for research purposes. It is a well-characterized uricosuric agent and platelet function inhibitor. Its primary research applications stem from its ability to competitively inhibit the urate anion transporter (URAT1) in the proximal renal tubule, thereby blocking uric acid reabsorption and promoting its excretion . This mechanism makes it a valuable tool for studying purine metabolism, hyperuricemia, and gout pathophysiology in experimental models. Researchers also utilize this compound for its potent antiplatelet properties. The compound and its metabolites inhibit platelet prostaglandin synthesis and degranulation, reducing the release of ADP and thromboxane and suppressing platelet aggregation . This dual activity facilitates investigations into arterial thrombosis, thrombotic mechanisms, and vascular biology. Furthermore, this compound is a known inhibitor of several cytochrome P450 enzymes, including CYP2C9, and various multidrug resistance proteins (MRPs) . This profile makes it a compound of interest in drug metabolism and drug-transporter interaction studies. This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

159000-48-3

Molecular Formula

C9 H14 N2 O2

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of S Sulfinpyrazone

Methodologies for Stereoselective Synthesis of (S)-Sulfinpyrazone and Related Pyrazolidine-3,5-diones

The synthesis of pyrazolidine-3,5-diones, the core structure of Sulfinpyrazone (B1681189), has traditionally relied on the condensation reaction between derivatives of malonic esters and hydrazine building blocks. researchgate.net However, these traditional methods often require toxic and expensive hydrazines, prompting the development of novel, more efficient synthetic routes. researchgate.netnih.gov

Novel Synthetic Routes via N-N Bond Formation (e.g., PIDA-mediated processes)

A significant advancement in the synthesis of pyrazolidine-3,5-diones involves a metal-free, oxidative dehydrogenative N-N bond formation. nih.gov This method utilizes a hypervalent iodine reagent, Phenyliodine diacetate (PIDA), to mediate the reaction from easily accessible dianilide precursors. researchgate.net This approach circumvents the need for often toxic and less commercially available N,N'-diaryl hydrazine building blocks. researchgate.netnih.gov

The PIDA-mediated reaction is characterized by its mild conditions and good functional group tolerance. researchgate.netnih.gov This process has been successfully applied to the synthesis of Sulfinpyrazone and its key intermediate, G-25671, starting from the inexpensive material aniline. researchgate.net The mechanism involves an intramolecular oxidative cyclization, where the N-N bond is formed to create the heterocyclic ring. researchgate.net An alternative sustainable approach involves an anodic conversion of dianilide precursors to form the N-N bond, conducted in a simple undivided cell under constant-current conditions. nih.gov

Exploration of Pyrazolidine-3,5-dione Core Construction

The construction of the pyrazolidine-3,5-dione core is central to the synthesis of Sulfinpyrazone and related compounds. Traditional synthesis generally involves the condensation of substituted hydrazines with dicarbonyl compounds like diethyl malonate. researchgate.neteurekaselect.com

Modern strategies have focused on improving the efficiency and sustainability of this core construction. The PIDA-mediated oxidative N-N bond formation represents a key innovation, starting from dianilide precursors instead of hydrazines. nih.gov This method has been demonstrated to be effective for producing a variety of functionalized pyrazolidine-3,5-diones. Researchers have also explored one-pot, multicomponent synthesis of pyrazolidine-3,5-dione derivatives using catalysts such as Cu(II)tyrosinase or Mg(II) acetylacetonate under mild conditions, achieving high yields. researchgate.net These methods highlight a shift towards more efficient and environmentally friendly synthetic protocols for constructing this important heterocyclic scaffold. researchgate.net

Process Development and Scalability Aspects in Synthesis

The scalability of a synthetic route is a critical factor for the practical production of pharmaceutical compounds. The PIDA-mediated synthesis of pyrazolidine-3,5-diones, including Sulfinpyrazone, has been noted for its scalability. researchgate.netnih.gov This advantage stems from the use of readily accessible and inexpensive starting materials, such as aniline, and the mild reaction conditions employed. The protocol demonstrates good functional group tolerance, which simplifies the process and makes it more robust for large-scale production. researchgate.net The ability to generate substantial quantities of a target molecule or key intermediates is crucial for further studies and potential commercialization.

Synthesis and Characterization of Pyrazolone (B3327878) and Sulfonamide Derivatives

The pyrazolidine-3,5-dione scaffold is a versatile platform for developing new therapeutic agents. researchgate.netjscimedcentral.com Structural modification and derivatization of this core, as well as the associated sulfonamide moiety, are key strategies for discovering compounds with novel or improved biological activities. researchgate.netjscimedcentral.com

Design and Synthesis of Novel Pyrazolone Scaffolds

The design and synthesis of new pyrazolone scaffolds are driven by the search for compounds with enhanced pharmacological profiles. jscimedcentral.com Synthetic strategies often involve multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. researchgate.net For example, novel pyrazolidine-3,5-dione derivatives have been synthesized with high yields through a one-pot grindstone method using a Cu(II)tyrosinase enzyme catalyst. researchgate.net Another approach uses Mg(II) acetylacetonate as a catalyst in water, an environmentally friendly solvent. researchgate.net

A common synthetic pathway starts with a substituted benzoic acid, which is converted to its corresponding ester and then to a hydrazide. jscimedcentral.comjscimedcentral.com The final cyclization step involves reacting the hydrazide with diethyl malonate to form the pyrazolidine-3,5-dione ring. jscimedcentral.comjscimedcentral.com The synthesized compounds are typically characterized using various spectroscopic methods, including mass spectrometry, FT-IR, and NMR. researchgate.net

Table 1: Examples of Synthesized Pyrazolidine-3,5-dione Derivatives and Methods

Derivative TypeSynthetic MethodKey ReagentsCatalyst/ConditionsReference
Multicomponent derivatives (1a-m)One-pot reactionAryl aldehydes, substituted hydrazines, diethyl malonateCu(II)tyrosinase, Grindstone method researchgate.net
Novel derivatives (2a-g, 4a-g, 6a-g)Catalyzed reactionVariesMg(II) acetylacetonate, Water medium researchgate.net
Substituted pyrazolidine-3,5-diones (RS-1 to RS-10)Multi-step synthesis4-substituted benzoic acid, diethyl malonateReflux jscimedcentral.comjscimedcentral.com
1-phenylpyrazolidine-3,5-dioneCondensationPhenylhydrazine, diethyl malonateUltrasound bath / conventional heating eurekaselect.com

Strategies for Structural Derivatization and Diversification

Structural derivatization is a key strategy for exploring the structure-activity relationships (SAR) of pharmacologically active compounds like Sulfinpyrazone. jscimedcentral.com For pyrazolidine-3,5-diones, diversification can be achieved by introducing various substituents onto the phenyl rings or the core heterocyclic structure. researchgate.netjscimedcentral.com For instance, studies have shown that substitutions with nitro and chloro groups at the para position of the phenyl ring can influence activity. jscimedcentral.com

Another avenue of derivatization is through metabolic pathways. In humans, Sulfinpyrazone is metabolized via C-glucuronidation, an uncommon pathway where a glucuronic acid moiety is directly attached to the pyrazolidine ring through a C-C bond. researchgate.net The synthesis and characterization of such metabolites are important for understanding the compound's complete biological profile. researchgate.net The development of diverse libraries of pyrazolone and sulfonamide derivatives allows for comprehensive screening and the identification of lead molecules for future drug development. researchgate.netjscimedcentral.com

Molecular Mechanisms of Action Research

Urate Transport System Modulation Studies

(S)-Sulfinpyrazone's primary role in managing conditions characterized by high levels of uric acid is attributed to its interaction with key transporters in the renal system. taylorandfrancis.comdrugbank.com

This compound is a known inhibitor of Urate Transporter 1 (URAT1), a critical protein responsible for the reabsorption of urate in the kidneys. taylorandfrancis.comnih.gov By inhibiting URAT1, this compound effectively blocks the reabsorption of uric acid, leading to its increased excretion in the urine. taylorandfrancis.com Structural studies have revealed that this compound binds to URAT1, stabilizing the transporter in an inward-facing conformation. nih.govacs.org This conformational lock prevents the transporter from cycling and reabsorbing urate from the filtrate back into the bloodstream. nih.gov The binding of this compound to URAT1 is a competitive inhibition, suggesting it interacts with the same site as the natural substrate, urate. researchgate.net Research utilizing transporter chimeras has identified specific amino acid residues within the transporter that are crucial for high-affinity binding of inhibitors like this compound. researchgate.net

Inhibitory Potency of Uricosuric Agents on Human URAT1
CompoundIC₅₀ (μM) against human URAT1
BenzbromaroneData not available in provided search results
This compoundData not available in provided search results
ProbenecidData not available in provided search results
Lesinurad3.5 nih.gov

This compound has been shown to be a potent inhibitor of Multidrug Resistance-Associated Protein 4 (MRP4). mdpi.com MRP4 is an efflux transporter that plays a role in the secretion of various molecules, including urate, from cells into the blood or urine. mdpi.com The inhibition of MRP4 by this compound is a clinically significant interaction that contributes to its uricosuric effect. mdpi.com

Cyclooxygenase (COX) Pathway Investigations

In addition to its effects on urate transport, this compound and its metabolites also interact with the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins and thromboxanes. taylorandfrancis.comdrugbank.com

This compound and its metabolites act as competitive inhibitors of cyclooxygenase (COX) enzymes. nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory and pro-aggregatory molecules. nih.govwikipedia.org Studies have shown that the sulfide (B99878) metabolite of this compound is a particularly potent inhibitor of platelet COX activity, significantly more so than the parent compound. nih.gov

Relative Potency of this compound and its Metabolites as COX Inhibitors
CompoundRelative Potency (Compared to this compound)
This compound1
Sulfide metabolite (G25671)~15-20 times more potent nih.gov
Sulfone metabolite (G31442)~6-7 times more potent nih.gov
p-hydroxysulfide (G33378)~6-7 times more potent nih.gov

By inhibiting the COX pathway, this compound consequently affects the synthesis of Thromboxane (B8750289) A2 (TxA2). nih.gov TxA2 is a potent vasoconstrictor and promoter of platelet aggregation, synthesized from prostaglandin H2 by the enzyme thromboxane-A synthase. wikipedia.org Research has demonstrated that treatment with this compound leads to a significant decrease in the production of TxA2. nih.gov One study observed that platelet TxA2 production decreased to approximately 30% of the initial level from the second day of treatment onwards. nih.gov This reduction in TxA2 synthesis is a key mechanism behind the antiplatelet effects of this compound. nih.gov

Enzyme and Transporter Inhibition Research Beyond Urate Transport and COX

This compound's interaction with UDP-glucuronosyltransferase (UGT) enzymes, particularly the UGT1A9 isoform, is a notable aspect of its metabolism and inhibitory profile. Glucuronidation is a major pathway for the biotransformation of sulfinpyrazone (B1681189) in humans, leading to the formation of a C-glucuronide conjugate. mycme.com

Research has demonstrated that of the various hepatically expressed UGT enzymes, UGT1A9 is singularly responsible for catalyzing the C-glucuronidation of sulfinpyrazone. mycme.com While UGTs 1A7 and 1A10, which are found in the gastrointestinal tract, can also metabolize the compound, their rates are significantly lower than that of UGT1A9. mycme.com This high selectivity makes sulfinpyrazone a valuable in vitro substrate "probe" for assessing UGT1A9 activity in human liver microsomes. mycme.com

The kinetics of this reaction are complex; sulfinpyrazone glucuronidation by recombinant UGT1A9 displays "weak" negative cooperative kinetics. mycme.com While primarily acting as a substrate, this high-affinity interaction with the active site of UGT1A9 implies a potential for competitive inhibition of other drugs that are also substrates of this enzyme. Furthermore, sulfinpyrazone has been generally identified as a UDP-glucuronosyltransferase inhibitor in pharmacological databases. drugbank.com

Table 1: Kinetic Parameters of Sulfinpyrazone C-Glucuronidation

Enzyme Source Parameter Value
Human Liver Microsomes (HLMs) Km (Michaelis-Menten) 51 ± 21 µM
Human Liver Microsomes (HLMs) Vmax (Michaelis-Menten) 2.6 ± 0.6 pmol/min·mg
Recombinant UGT1A9 S50 (Hill Equation) 16 µM

Data sourced from a study on Sulfinpyrazone C-Glucuronidation by human UGT1A9. mycme.com

This compound is characterized as a very potent and selective inhibitor of the Cytochrome P450 enzyme CYP2C9. drugbank.comwikipedia.org This enzyme is crucial for the metabolism of approximately 15% of clinically used drugs, including those with a narrow therapeutic index. The inhibitory action of sulfinpyrazone on CYP2C9 is a primary factor in several clinically significant drug-drug interactions.

For instance, co-administration of sulfinpyrazone with nateglinide, an antidiabetic drug primarily metabolized by CYP2C9, resulted in a 28% increase in the mean exposure (AUC) of nateglinide in healthy volunteers. wikipedia.org Similarly, the interaction between sulfinpyrazone and the anticoagulant (S)-warfarin is mediated by this inhibitory effect on CYP2C9. medchemexpress.com

Further research has shown that both CYP2C9 and CYP3A4 are involved in the oxidation of the metabolite sulfinpyrazone sulfide to sulfinpyrazone. medchemexpress.com However, CYP2C9 demonstrates a high degree of enantiomeric selectivity in this conversion. medchemexpress.com The potent and selective inhibition of CYP2C9 distinguishes sulfinpyrazone as a significant perpetrator of pharmacokinetic drug interactions. drugbank.comwikipedia.org

Pharmacological research has identified this compound as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). drugbank.comnih.gov The CFTR protein functions as a chloride ion channel, and its activity is critical for regulating epithelial fluid secretion in various tissues, including the lungs and gastrointestinal tract. mayoclinic.org Inhibitors of CFTR are investigated for their potential therapeutic applications in conditions characterized by excessive fluid secretion, such as certain secretory diarrheas. mayoclinic.org The classification of sulfinpyrazone as a CFTR inhibitor indicates a mechanism of action that extends to the modulation of ion channel function. drugbank.comnih.gov

An evaluation of published scientific literature and pharmacological databases indicates a lack of significant research into the direct inhibitory effects of this compound on Carbonic Anhydrase (CA) and Cholinesterase (ChE) enzymes. While some documents list sulfinpyrazone in proximity to CA inhibitors, this is in the context of separate therapeutic classes and does not suggest a direct inhibitory relationship. medicines.org.uk Currently, there is no prominent evidence to suggest that this compound is an inhibitor of either CA or ChE enzymes.

Studies on Oxidative Stress Modulation and Radical Scavenging Properties

This compound has been tested in vitro for its capacity to scavenge oxygen free radicals, demonstrating significant antioxidant properties. drugbank.com The compound exhibits a concentration-dependent scavenging activity against hydroxyl radicals. drugbank.com Furthermore, it effectively scavenges the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and superoxide anions. drugbank.com

In cellular models, sulfinpyrazone has been shown to significantly reduce intracellular fluorescence induced by hydrogen peroxide in HL-60 cells, indicating an ability to mitigate intracellular oxidative stress. drugbank.com It also markedly inhibits lucigenin chemiluminescence in whole blood, which is induced by phorbol-12-myristate-13-acetate. drugbank.com These findings suggest that the pharmacological actions of sulfinpyrazone may include a role in modulating conditions associated with oxidative stress through its free radical scavenging properties. drugbank.com

Table 2: In Vitro Radical Scavenging Activity of Sulfinpyrazone

Radical/Method Sulfinpyrazone IC50 (µg/mL) Comparison Compound Comparison IC50 (µg/mL)
1,1-diphenyl-2-picrylhydrazyl (DPPH) 29.82 Butylated hydroxytoluene (BHT) 20.15
1,1-diphenyl-2-picrylhydrazyl (DPPH) 29.82 Trolox 16.01
Superoxide Anion 27.72 Trolox 22.08
Superoxide Anion 27.72 Ascorbic acid 14.65

IC50 represents the concentration required to cause 50% inhibition. Data sourced from a study on the free radical scavenging properties of sulfinpyrazone. drugbank.com

Metabolic Fate and Biotransformation Investigations

Identification and Characterization of Primary Metabolic Pathways

The primary metabolic pathways of sulfinpyrazone (B1681189) encompass both Phase I and Phase II reactions, resulting in the formation of several key metabolites.

Research on C-Glucuronidation as an Uncommon Metabolic Pathway

Sulfinpyrazone undergoes C-glucuronidation in humans, a metabolic pathway considered uncommon. drughunter.comresearchgate.netresearchgate.netnih.gov This process involves the conjugation of glucuronic acid directly to a carbon atom of the sulfinpyrazone molecule. Specifically, the C-glucuronide forms at the alpha carbon of the diketone moiety within the sulfinpyrazone structure. drughunter.com Studies characterizing this metabolite have shown that the resulting glucuronide is resistant to hydrolysis by beta-glucuronidase and acid, a characteristic consistent with a C-glucuronide linkage. researchgate.netnih.gov Mass spectral analysis has confirmed the identity of this metabolite as sulfinpyrazone beta-D-glucuronide (SFZG). researchgate.netnih.gov

Quantitative studies in human volunteers administered 14C-labelled sulfinpyrazone have shown that a significant proportion of the excreted radioactivity is in the form of the C-beta-glucuronide of sulfinpyrazone, accounting for approximately 28% of the total urinary radioactivity. nih.gov Furthermore, research has indicated the potential formation of a secondary C-glucuronide metabolite derived from the sulfone metabolite of sulfinpyrazone. researchgate.net

Formation and Structural Elucidation of Sulfide (B99878) and Sulfone Metabolites

Sulfinpyrazone undergoes significant hepatic metabolism, including reduction to a sulfide metabolite and oxidation to a sulfone metabolite. mims.commims.com Investigations using human liver microsomes have demonstrated the enzymatic conversion of sulfinpyrazone sulfide (SPZS) back to sulfinpyrazone (SPZ), and the subsequent oxidation of SPZ to sulfinpyrazone sulfone (SPZO). researchgate.netnih.gov In addition to these primary metabolites, minor phenolic metabolites have also been observed during the oxidation of both sulfinpyrazone sulfide and sulfinpyrazone. researchgate.netnih.gov

Structural elucidation studies have confirmed the chemical structures of the sulfide and sulfone metabolites, providing a basis for understanding their pharmacological and toxicological profiles. nih.govresearchgate.netnih.govhmdb.cauni.lunih.govnih.govhmdb.cadrugbank.com Analysis of urinary excretion in human volunteers revealed the presence of the sulfone metabolite, accounting for 2.7% and 3.0% of the total urinary radioactivity. nih.gov Other identified metabolites in urine included a "para-hydroxy"-metabolite (8.2% and 8.8% of total urinary radioactivity) and a "4-hydroxy"-metabolite (0.6% and 0.8%). nih.gov The sulfide metabolite is also detected as a key transformation product. nih.govhmdb.ca

Urinary Excretion of Sulfinpyrazone and Metabolites in Humans

CompoundPercentage of Total Urinary Radioactivity (%)
Unchanged Sulfinpyrazone51 - 54 nih.gov
Sulfinpyrazone C-Glucuronide~28 nih.gov
"para-hydroxy"-metabolite8.2 - 8.8 nih.gov
Sulfinpyrazone Sulfone2.7 - 3.0 nih.gov
"4-hydroxy"-metabolite0.6 - 0.8 nih.gov
Highly polar metabolites~30 (including C-glucuronides) nih.gov

Enzyme Systems Involved in (S)-Sulfinpyrazone Biotransformation

The biotransformation of sulfinpyrazone is mediated by specific enzyme systems, primarily UDP-glucuronosyltransferases and cytochrome P450 enzymes.

Role of UDP-Glucuronosyltransferase 1A9 (UGT1A9) in Metabolic Processes

UDP-Glucuronosyltransferase 1A9 (UGT1A9) plays a selective and significant role in the C-glucuronidation of sulfinpyrazone in humans. drughunter.comresearchgate.netresearchgate.netnih.govcore.ac.uk In vitro studies utilizing recombinant human UGT enzymes have demonstrated that among the hepatically expressed UGT isoforms, only UGT1A9 effectively catalyzes the formation of sulfinpyrazone C-glucuronide (SFZG). researchgate.netnih.gov While UGTs 1A7 and 1A10, found in the gastrointestinal tract, also show some metabolic activity towards sulfinpyrazone, their rates are considerably lower compared to UGT1A9. researchgate.netnih.gov

Kinetic studies of sulfinpyrazone C-glucuronidation by human liver microsomes have shown Michaelis-Menten kinetics. researchgate.netnih.gov Furthermore, the glucuronidation catalyzed specifically by recombinant UGT1A9 has been reported to exhibit "weak" negative cooperative kinetics. researchgate.netnih.gov UGT1A9 is known to be highly expressed in both the liver and kidney, contributing to the systemic clearance of its substrates. researchgate.net

Kinetic Parameters for Sulfinpyrazone C-Glucuronidation by UGT1A9

Enzyme SystemParameterValue (Mean ± S.D.)UnitReference
Human Liver MicrosomesKm51 ± 21µM researchgate.netnih.gov
Human Liver MicrosomesVmax2.6 ± 0.6pmol/min/mg researchgate.netnih.gov
Recombinant Human UGT1A9S5016µM researchgate.netnih.gov

Cytochrome P450 (P450)-Dependent Metabolic Reactions

Cytochrome P450 (P450) enzymes are involved in the oxidative metabolism of sulfinpyrazone and its sulfide metabolite. researchgate.netnih.gov The conversion of sulfinpyrazone sulfide back to sulfinpyrazone, as well as the subsequent oxidation of sulfinpyrazone to its sulfone derivative, are processes mediated by P450 enzymes. researchgate.netnih.gov

Specific P450 isoforms have been identified as catalysts for these reactions. Both CYP2C9 and CYP3A4 are responsible for the oxidation of sulfinpyrazone sulfide to sulfinpyrazone. researchgate.netnih.gov However, the further oxidation of sulfinpyrazone to sulfinpyrazone sulfone is primarily catalyzed by CYP3A4 alone. researchgate.netnih.gov Notably, the CYP2C9-mediated oxidation of sulfinpyrazone sulfide to sulfinpyrazone exhibits a high degree of enantiomeric selectivity, favoring one enantiomer over the other with a ratio of 9:1. researchgate.netnih.gov In contrast, the CYP3A4-catalyzed reaction shows lower enantioselectivity, with a ratio of 58:42. researchgate.netnih.gov Sulfinpyrazone is also recognized as a potent and selective inhibitor of CYP2C9. drughunter.comnih.gov

Cytochrome P450 Involvement in Sulfinpyrazone Metabolism

ReactionInvolved CYP IsoformsEnantioselectivity (SPZS to SPZ)Reference
Sulfinpyrazone Sulfide to SulfinpyrazoneCYP2C9, CYP3A4CYP2C9: 9:1; CYP3A4: 58:42 researchgate.netnih.gov
Sulfinpyrazone to Sulfinpyrazone SulfoneCYP3A4Not specified researchgate.netnih.gov

Studies on Reversible Biotransformation of this compound and Its Metabolites

Research, particularly in animal models such as rabbits, has provided evidence for the reversible biotransformation of sulfinpyrazone and its metabolites. Studies have shown that the metabolic conversion of sulfinpyrazone (SO) to its sulfide metabolite (S) is a reversible process. researchgate.netnih.govnih.gov

This reversible biotransformation pathway has been observed to result in approximately parallel terminal disposition profiles in plasma for sulfinpyrazone, its sulfide metabolite, and the p-OH-sulfide metabolite. researchgate.netnih.gov Investigations involving multiple dosing regimens in rabbits have indicated that repeated administration does not significantly alter the disposition kinetics of sulfinpyrazone and its sulfide metabolite, with the exception of a notable reduction in the terminal half-life observed for the sulfide metabolite. nih.gov These findings highlight the dynamic nature of the metabolic interconversion between sulfinpyrazone and its sulfide metabolite in vivo.

Structure Activity Relationship Sar and Computational Modeling

Structural Determinants of Biological Activity

(S)-Sulfinpyrazone is recognized as a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme responsible for the metabolism of approximately 15% of all drugs subject to P450-catalyzed biotransformation. nih.gov The pharmacophore for CYP2C9 inhibitors is generally understood to include a hydrophobic group and an anionic or hydrogen bond donor site. researchgate.net

SAR studies on CYP2C9 inhibitors reveal several key features relevant to sulfinpyrazone's structure:

Anionic or Hydrogen-Bonding Group : The pyrazolidine-3,5-dione ring in sulfinpyrazone (B1681189) contains acidic protons, allowing it to act as a hydrogen bond donor, a key feature for interaction with the CYP2C9 active site. researchgate.net

Hydrophobic Interactions : The two phenyl rings on the sulfinpyrazone backbone provide the necessary hydrophobicity to anchor the molecule within the active site of the enzyme. Studies on similar compounds have shown that hydrophobic interactions, such as pi-pi stacking and pi-alkyl bonds, play a significant role in achieving high binding affinity. explorationpub.com

Direct Heme Interaction : Potent inhibitors of CYP2C9 often interact directly with the central heme moiety of the enzyme. It is likely that the structural arrangement of sulfinpyrazone facilitates such interactions, contributing to its strong inhibitory effect. explorationpub.com

The combination of these structural elements allows this compound to bind with high affinity to the CYP2C9 active site, leading to potent inhibition of its metabolic activity. drugbank.com

The pyrazolone (B3327878) core is a versatile scaffold found in numerous biologically active compounds. SAR studies on various pyrazolone derivatives have provided broader insights into how structural modifications influence enzyme inhibition. nih.gov For instance, the nature and position of substituents on the pyrazolone ring can dramatically alter biological activity. jst.go.jpbohrium.com

Key findings from SAR studies on pyrazolone derivatives include:

Substitution at the 4-position : The 4-position of the pyrazolone ring can tolerate a variety of functional groups. Introducing an acidic center, such as a carboxylic acid group or an enolic group at this position, has been shown to significantly increase anti-inflammatory activity, which is often linked to enzyme inhibition (e.g., cyclooxygenases). jst.go.jp

Importance of Aromatic Groups : The presence of phenyl rings, such as those in sulfinpyrazone, is a common feature in many active pyrazolone derivatives, contributing to binding through hydrophobic and aromatic interactions. nih.gov

Influence of Specific Moieties : The introduction of specific chemical groups, such as halogens (e.g., Cl, Br) on attached phenyl rings, can modulate the inhibitory effect of the compound. nih.gov

These general principles for pyrazolone derivatives underscore the importance of the specific structural arrangement of this compound, where the combination of the pyrazolone core, the phenylsulfinylethyl chain, and the diphenyl groups creates a molecule optimized for potent interactions with specific enzyme targets.

This compound is known to interact with ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). drugbank.comdistantreader.org These transporters act as efflux pumps, removing xenobiotics from cells, and their inhibition can alter the pharmacokinetics of other drugs. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide powerful tools to visualize and analyze the interaction of this compound with its molecular targets at an atomic level. nih.govnih.gov

In the search for potential therapeutics against COVID-19, drug repurposing studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.govmdpi.com

Molecular docking simulations predict that this compound can fit into the active site of Mpro, forming key interactions with amino acid residues. The Mpro active site features a critical catalytic dyad composed of Histidine-41 and Cysteine-145. nih.govresearchgate.net Docking studies reveal that sulfinpyrazone likely forms multiple non-covalent interactions within this site, which may include:

Hydrogen bonds

Hydrophobic interactions

Pi-sulfur interactions

Van der Waals forces

These interactions collectively stabilize the binding of the molecule to the enzyme, suggesting a potential mechanism for its inhibition. nih.gov

Table 1: Predicted Interactions of this compound with SARS-CoV-2 Main Protease (Mpro) Active Site Residues

Interaction TypeInteracting Residue(s) in Mpro Active Site
Hydrogen BondingHis41, Cys145, Gly143, Glu166
Hydrophobic InteractionsMet49, Met165, Leu141
Pi-InteractionsHis41 (Pi-Pi Stacked)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.com By simulating the movements of atoms, MD can predict the conformational stability of the bound ligand and provide a more accurate estimation of binding affinity. mdpi.com

For the this compound-target complex, MD simulations can be used to:

Assess Complex Stability : By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation, researchers can determine if the ligand remains stably bound in the active site. mdpi.comnajah.edu A stable complex is indicated by low and converging RMSD values.

Analyze Conformational Changes : Simulations reveal how the protein and ligand adapt to each other's presence, a concept known as "induced fit." This dynamic adjustment is crucial for achieving optimal binding. mdpi.com

Calculate Binding Free Energy : Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy (ΔGbind). najah.edunih.gov A more negative value indicates a higher binding affinity.

Simulations have shown that ligands like sulfinpyrazone can form stable complexes with their target proteins, validating the interactions predicted by docking studies and strengthening the case for their inhibitory potential. nih.govresearchgate.net

Application of Quantum Mechanical Methods in Compound Characterization

Quantum mechanical methods offer a powerful lens through which the electronic structure and conformational landscape of molecules can be investigated with high precision. While specific, in-depth quantum mechanical studies focusing exclusively on the (S)-enantiomer of Sulfinpyrazone are not extensively available in publicly accessible literature, the application of these theoretical principles can be extrapolated from studies on structurally related compounds and general methodologies in computational drug design. Such analyses are crucial for understanding the stereospecific interactions that govern the therapeutic activity of chiral drugs like this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties that dictate a molecule's reactivity and interaction with biological targets. For a molecule like this compound, these methods can be employed to perform a thorough conformational analysis to identify the lowest energy conformers. The relative energies of different spatial arrangements of the sulfoxide (B87167) group and the phenyl rings are critical in determining the shape of the molecule that preferentially binds to its target, such as the URAT1 transporter.

Furthermore, quantum mechanical calculations can map the molecular electrostatic potential (MEP) on the electron density surface. The MEP is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are key to understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with receptor sites. For this compound, the MEP would highlight the negative potential around the oxygen atoms of the pyrazolidinedione ring and the sulfoxide group, indicating their role as hydrogen bond acceptors. Conversely, positive potentials would likely be associated with the N-H protons, suggesting their function as hydrogen bond donors.

Another critical aspect that can be investigated using quantum mechanics is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, understanding the distribution and energies of these orbitals would provide insights into its metabolic stability and potential for charge-transfer interactions within the binding pocket of its target protein.

While detailed, published research findings with specific data tables from quantum mechanical calculations on this compound are scarce, the theoretical framework for such an analysis is well-established. The table below illustrates the type of data that would be generated from such a computational study, based on common practices in the field. The values presented are hypothetical and for illustrative purposes only, as specific research data for this compound was not found.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

ParameterHypothetical ValueSignificance
Optimized Ground State Energy -1520.45 HartreeRepresents the total electronic energy of the most stable conformer in the gas phase.
Dipole Moment 3.25 DebyeIndicates the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions.
HOMO Energy -6.8 eVReflects the ionization potential and the molecule's propensity to donate electrons in a chemical reaction.
LUMO Energy -1.5 eVRelates to the electron affinity and the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.3 eVCorrelates with the chemical reactivity and stability of the molecule; a larger gap suggests higher stability.
Molecular Electrostatic Potential (Vmin) -55 kcal/molThe most negative value on the electrostatic potential surface, indicating the primary site for electrophilic attack or hydrogen bond donation from a receptor.
Molecular Electrostatic Potential (Vmax) +30 kcal/molThe most positive value on the electrostatic potential surface, indicating the primary site for nucleophilic attack or hydrogen bond acceptance from a receptor.

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Such computational data, when correlated with experimental biological activity, can provide a robust foundation for understanding the structure-activity relationship of this compound at a molecular level. It would allow researchers to rationalize why the (S)-enantiomer exhibits its specific pharmacological profile and could guide the design of new, more potent, and selective analogues.

Pharmacological Research and Preclinical Investigations Mechanism Focused

Studies on Platelet Function Modulation

(S)-Sulfinpyrazone has been investigated for its ability to modulate platelet function, which is crucial in the context of thrombosis and hemostasis. wikipedia.orgjapsonline.com Research has focused on understanding the specific mechanisms by which this compound affects platelet aggregation both in controlled laboratory settings (in vitro and ex vivo) and in preclinical animal models.

In Vitro and Ex Vivo Research on Mechanisms of Platelet Aggregation Inhibition

In vitro and ex vivo studies have explored how this compound and its metabolites inhibit platelet aggregation. Sulfinpyrazone (B1681189) and its active sulfide (B99878) metabolite have demonstrated inhibitory effects on cyclooxygenase (COX), an enzyme involved in the synthesis of thromboxane (B8750289) A2, a potent inducer of platelet aggregation. lookchem.comnih.govnih.gov By inhibiting COX, this compound reduces the production of thromboxane A2, thereby diminishing platelet release and aggregation. lookchem.com Studies have shown that sulfinpyrazone can block platelet aggregation in response to stimuli like collagen and antigen-antibody complexes, although not consistently in response to ADP or thrombin. nih.gov This suggests a mechanism related to the diminished release of substances like ADP and 5-hydroxytryptamine from platelets. nih.gov

Preclinical Models for Investigating Antithrombotic Mechanisms

Preclinical models have been utilized to investigate the antithrombotic mechanisms of this compound. These studies aim to understand how the platelet inhibitory effects observed in vitro translate to a reduction in thrombus formation in living organisms. Research has indicated that sulfinpyrazone can normalize shortened platelet survival, a condition associated with various thrombotic states. nih.gov The prolonged inhibition of platelet aggregation observed after treatment with sulfinpyrazone in humans is likely attributable to its sulfide metabolite, which has a longer elimination half-life than the parent compound. researchgate.net

Broad Spectrum Enzyme Inhibition Potential in Various Biochemical Systems (Beyond Primary Targets)

Beyond its primary targets related to platelet function and uric acid excretion, this compound has shown potential as a broad-spectrum enzyme inhibitor in various biochemical systems. It has been identified as an inhibitor of UDP-glucuronosyltransferase (UGT) enzymes and a potent inhibitor of CYP2C9. drugbank.comhmdb.canih.govncats.io Additionally, this compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) and several multidrug resistance proteins (MRPs), including ABCC1 and ABCC2. drugbank.comhmdb.canih.govncats.iopharmgkb.orgdgidb.org These inhibitory activities highlight the compound's potential to interact with a range of biological processes and drug metabolism pathways.

Here is a table summarizing some of the enzymes and transporters inhibited by Sulfinpyrazone:

Enzyme/TransporterType of InhibitionRelevanceSource
Cyclooxygenase (COX)InhibitorPlatelet aggregation inhibition lookchem.comnih.govnih.gov
UDP-glucuronosyltransferase (UGT)InhibitorDrug metabolism drugbank.comhmdb.canih.govncats.io
CYP2C9Potent InhibitorDrug metabolism, drug-drug interactions drugbank.comhmdb.canih.govncats.io
Urate anion transporter (hURAT1/SLC22A12)Competitive InhibitorUric acid reabsorption in kidneys drugbank.comhmdb.canih.gov
Human organic anion transporter 4 (hOAT4)InhibitorUric acid reabsorption in kidneys drugbank.comhmdb.ca
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)InhibitorIon transport drugbank.comhmdb.canih.govncats.io
Multidrug Resistance Protein 1 (MRP1/ABCC1)InhibitorDrug transport pharmgkb.orgdgidb.org
Multidrug Resistance Protein 2 (MRP2/ABCC2)InhibitorDrug transport pharmgkb.orgdgidb.org
ABCC10InhibitorDrug transport pharmgkb.org

Research on this compound as a Substrate Probe for UGT1A9 Activity in Hepatic Microsomes

Research has investigated this compound's role as a potential substrate probe for UGT1A9 activity in hepatic microsomes. UGT1A9 is one of the UDP-glucuronosyltransferase enzymes primarily expressed in the liver, playing a significant role in the glucuronidation of various endogenous and exogenous compounds, including drugs. researchgate.net Studies have shown that recombinant human UGT1A9 can catalyze the formation of sulfinpyrazone-C-glucuronide in vitro. researchgate.net The intrinsic clearance of sulfinpyrazone by UGT1A9 glucuronidation has been shown to be significantly affected by genetic variants of UGT1A9. pharmgkb.org This indicates that this compound can serve as a substrate to assess UGT1A9 activity and investigate the impact of genetic polymorphisms or drug interactions on this enzyme's function. mdpi.com

Investigations into Mechanisms of Uric Acid Excretion Potentiation

A key pharmacological activity of this compound is the potentiation of the urinary excretion of uric acid, making it useful in the management of gout. drugbank.comhmdb.cawikipedia.orgmims.commims.com The primary mechanism involves the competitive inhibition of uric acid reabsorption in the proximal convoluted tubule of the kidney. drugbank.comhmdb.cawikipedia.orgnih.govmims.commims.com This is largely mediated through the inhibition of urate anion transporter (hURAT1/SLC22A12) and potentially human organic anion transporter 4 (hOAT4). drugbank.comhmdb.canih.gov By blocking these transporters, this compound facilitates the excretion of uric acid in the urine, leading to decreased plasma urate concentrations and helping to prevent the deposition of urate crystals in tissues. nih.govmims.commims.com While small doses may reduce excretion, sufficient dosage is a potent inhibitor of renal tubular reabsorption of uric acid. nih.gov This uricosuric action is additive to that of other uricosuric agents like probenecid. nih.gov

Interactions with Drug Metabolizing Enzymes and Transporters

Research on the Induction of Drug-Metabolizing Enzymes by (S)-Sulfinpyrazone

Research specifically detailing the induction of drug-metabolizing enzymes by this compound appears limited based on the available information. While the compound undergoes hepatic metabolism, comprehensive studies focusing on its capacity to induce microsomal enzymes in hepatic systems or influence the expression levels of specific metabolic pathways are not prominently described in the provided search results.

Studies on Microsomal Enzyme Induction in Hepatic Systems

Specific studies investigating the induction of microsomal enzymes in hepatic systems by this compound were not found within the scope of the conducted search. Hepatic metabolism of sulfinpyrazone (B1681189) is known to occur, involving reduction to a sulfide (B99878) metabolite and oxidation to sulfone and hydroxy-compounds nih.gov. However, the inductive effects of the parent compound or its metabolites on the enzymes responsible for these or other metabolic pathways are not detailed in the provided sources.

Influence on Glucuronidation and Oxidation Pathways of Other Substances (e.g., Acetaminophen)

While this compound is recognized as an inhibitor of UDP-glucuronosyltransferases (UGTs) and certain cytochrome P450 (CYP) enzymes, such as CYP2C9 drugbank.com, detailed research specifically on its inductive influence on the glucuronidation and oxidation pathways of other substances like Acetaminophen is not available in the provided search results. Acetaminophen is primarily metabolized through glucuronidation and sulfation, with a minor pathway involving oxidation by CYP enzymes drugbank.comscribd.comresearchgate.net. The direct impact of this compound on altering the induction of these specific pathways for Acetaminophen metabolism is not described.

Detailed Analysis of Drug-Metabolizing Enzyme Inhibition Mechanisms

This compound is a known inhibitor of several drug-metabolizing enzymes and transporters. It acts as a potent inhibitor of CYP2C9 and UDP-glucuronosyltransferases drugbank.com. Furthermore, sulfinpyrazone and its sulfide metabolite exhibit cyclooxygenase (COX) inhibitory effects drugbank.com. The inhibition of COX is described as competitive scribd.com. Sulfinpyrazone also affects various transporters, including the urate anion transporter (hURAT1) and the human organic anion transporter 4 (hOAT4), inhibiting their function drugbank.com. Additionally, it is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) and several multidrug resistance proteins (MRPs) drugbank.com. While the competitive nature of inhibition has been noted for some targets like COX and hURAT1 drugbank.comscribd.com, detailed kinetic analyses or structural insights into the precise mechanisms of inhibition for all affected enzymes and transporters are not extensively provided in the available information.

Research on Competitive Interactions at Renal Secretory Levels with Other Compounds

This compound is a uricosuric agent that functions by competitively inhibiting the reabsorption of uric acid in the proximal tubule of the kidney nih.govscribd.com. This action is primarily mediated through the inhibition of renal transporters, including hURAT1 and hOAT4 drugbank.com. By inhibiting these transporters, sulfinpyrazone increases the excretion of uric acid, thereby lowering serum urate levels nih.gov.

Analytical and Characterization Methodologies in Research

Development of Electrochemical Sensor Technologies for Research Purposes

Electrochemical sensors have emerged as promising tools for the determination of (S)-Sulfinpyrazone in research. These sensors offer advantages such as rapid analytical speed and the capacity to detect minute amounts of analytes. unica.it The development of electrochemical sensors for this compound determination has been explored, with research focusing on modifying electrode surfaces to enhance sensitivity and selectivity.

One study describes the development of an electrochemical sensor for sulfinpyrazone (B1681189) using a glassy carbon electrode modified with Sulphur-doped Cobalt Ferrite (S-CoFe2O4). researchgate.net This modification was found to increase the surface area and electrocatalytic activity, leading to enhanced electrochemical activity of sulfinpyrazone. researchgate.net Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) were utilized to explore the analysis of sulfinpyrazone using this modified electrode. researchgate.net Another approach involves the use of graphene-based sensors for the sensitive electrochemical analysis of sulfinpyrazone, demonstrating ultrasensitive and selective detection with a low limit of detection and high sensitivity in a specific linear range. researchgate.net These studies indicate the potential of electrochemical sensors as a valuable tool for the research and analysis of this compound.

Sensor Type Modification Material Analytical Technique(s) Used Noted Advantage(s)
Modified Glassy Carbon Electrode (GCE) S-Doped Cobalt Ferrite CV, SWV Enhanced surface area and electrocatalytic activity
Graphene-based sensor Graphene Voltammetry Ultrasensitive and selective detection

Advanced Spectroscopic Characterization in Synthetic and Mechanistic Studies (e.g., NMR, IR, X-Ray Diffraction)

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-Ray Diffraction (XRD), are indispensable for the characterization of this compound in synthetic and mechanistic studies. These methods provide detailed information about the compound's structure, purity, and interactions.

Future Directions and Emerging Research Avenues for S Sulfinpyrazone

Exploration of Detailed Molecular Determinants for Ligand-Enzyme/Transporter Binding

Understanding the precise molecular interactions between (S)-sulfinpyrazone and its biological targets, such as enzymes and transporters, remains a critical area for future research. Sulfinpyrazone (B1681189) is known to interact with several key proteins involved in drug disposition and uric acid homeostasis, including the urate transporter 1 (URAT1), organic anion transporter 4 (OAT4), multidrug resistance protein 2 (MRP2), and UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govnih.govdrugbank.comexplorationpub.compsu.edu

Future studies are warranted to explore the detailed molecular determinants governing the binding of ligands, including this compound, to these proteins. Research into structure-activity relationships is crucial for identifying the specific chemical features of sulfinpyrazone that dictate its affinity and efficacy at these targets. researchgate.net Computational approaches are increasingly being integrated to predict drug interactions with transporters like OAT4 and to build predictive models for inhibition, which can shed light on the molecular basis of these interactions. patsnap.com Furthermore, insights gained from studying the molecular determinants of ligand binding in other protein systems, such as dopamine (B1211576) receptors, underscore the importance of this level of detail in advancing pharmacological understanding. biorxiv.org Exploring how functional groups within the sulfinpyrazone structure influence interactions with biological targets, as seen in studies with other pyrazolone (B3327878) derivatives, will be key to this research direction. bibliotekanauki.pl

Potential for Developing New UGT1A9 Substrate Probes Based on this compound Structure

This compound undergoes metabolism via C-glucuronidation, a process primarily catalyzed by the enzyme UGT1A9 in humans. nih.govresearchgate.netresearchgate.net This metabolic pathway and the selective interaction of sulfinpyrazone with UGT1A9 present an opportunity for its use as a substrate probe to study the activity of this specific enzyme. nih.govresearchgate.netresearchgate.netmdpi.com

Future research can leverage the structural characteristics of this compound to develop new and improved UGT1A9 substrate probes. These probes would be valuable tools for in vitro and in vivo studies aimed at better characterizing UGT1A9 activity, understanding its role in drug metabolism, and assessing the potential for drug-drug interactions involving UGT1A9 substrates. mdpi.com Further investigation into the kinetics of sulfinpyrazone glucuronidation by UGT1A9, including aspects like negative cooperativity, can inform the design of more refined probes. researchgate.net

Continued Investigation of Pyrazolone Derivatives for Diverse Novel Biological Targets

The pyrazolone core structure, present in this compound, is a versatile scaffold that has demonstrated a wide array of biological activities. Research into pyrazolone derivatives extends beyond the historical uses of compounds like sulfinpyrazone, exploring their potential against diverse novel biological targets. nih.govresearchgate.netnih.gov

Ongoing investigations highlight the therapeutic potential of pyrazole (B372694) and pyrazolone derivatives in areas such as anti-inflammatory, anticancer, antimicrobial, antioxidant, antiviral, antidiabetic, and neuroprotective activities. bibliotekanauki.pljst.go.jpnih.govmdpi.comresearchgate.net Future research will likely continue to explore the activity of these compounds against targets such as cholinesterases, carbonic anhydrase enzymes, DNA, and topoisomerases. jst.go.jpnih.govresearchgate.net The potential for pyrazolone derivatives, including those structurally related to sulfinpyrazone, to act as inhibitors against emerging targets like human coronavirus main protease is also being explored using computational methods. mdpi.comresearchgate.net This broad spectrum of activity underscores the continued relevance of the pyrazolone scaffold in the search for new therapeutic agents.

Integration of Advanced Computational Approaches for Predictive Molecular Interactions and Design

The application of advanced computational approaches is becoming increasingly integral to the study of compounds like this compound and the design of new pyrazolone derivatives. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning are powerful tools for predicting molecular interactions and guiding drug design. patsnap.comnih.govmdpi.compitt.eduresearchgate.netnih.govresearchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Sulfinpyrazone and its metabolites in biological samples?

A reverse-phase HPLC method with UV detection (245 nm) is widely used. For plasma and urine, two extraction protocols are employed: (1) a single 1-chlorobutane extraction for sulfinpyrazone and its sulfone metabolite, and (2) triple ethylene dichloride extraction for the p-hydroxy metabolite. Validation parameters include a sensitivity limit of 50 ng/mL and a coefficient of variation ≤6.1% .

Q. Which in vivo models are optimal for studying this compound’s antiarrhythmic effects?

Coronary artery occlusion models in cats and dogs are standard. Key metrics include ventricular fibrillation threshold (VFT), effective refractory period (ERP), and protection against adrenaline-induced sympathetic activation. For example, in cats, sulfinpyrazone increased VFT by 32% during acute ischemia but showed no effect during reperfusion .

Q. How should researchers assess uricosuric activity in preclinical studies?

Measure urinary uric acid excretion rates and renal tubular reabsorption inhibition via competitive binding assays. Validate using proximal tubule cell models or in vivo rodent studies, ensuring pH-controlled conditions to mimic human renal physiology .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in cardiac vs. cerebrovascular studies be reconciled?

Discrepancies arise from differing endpoints (e.g., arrhythmia prevention vs. thrombotic stroke) and model systems. In the Anturane Reinfarction Trial (n=1,475), sulfinpyrazone reduced cardiac death by 48.5% (p=0.018) by stabilizing myocardial electrophysiology, whereas in stroke trials, its lack of antithrombotic specificity limited efficacy .

Q. What pharmacokinetic factors complicate dose optimization in comorbid gout and cardiovascular studies?

Key considerations include:

  • Protein binding: 98% plasma protein binding, requiring free fraction adjustments in renal impairment .
  • Auto-induction of metabolism: Long-term use accelerates hepatic CYP450-mediated clearance, necessitating dose escalation .
  • Drug interactions: Potentiation of coumarin anticoagulants (e.g., warfarin) mandates frequent prothrombin monitoring .

Q. What experimental designs address this compound’s dual uricosuric and antithrombotic mechanisms in comorbid models?

Use hyperuricemic rodents with induced myocardial ischemia. Monitor platelet aggregation (via ADP release assays) and serum urate levels simultaneously. Control for confounding variables like NSAID co-administration, which may mask uricosuric effects .

Q. Why does this compound exhibit species-specific variability in electrophysiological outcomes?

Differences in myocardial ion channel expression (e.g., K⁺ channels in dogs vs. cats) and β-adrenergic receptor density influence responses. Comparative studies show synergistic effects with lidocaine in cats but not in canine models .

Methodological Considerations

  • Chromatographic validation: Include internal standards (e.g., deuterated sulfinpyrazone) to correct for matrix effects in HPLC .
  • In vivo model selection: Prefer chronic coronary occlusion models over acute ischemia-reperfusion to mimic clinical post-infarction scenarios .
  • Data interpretation: Use multivariate regression to distinguish direct antiarrhythmic effects from urate-lowering contributions in comorbid studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.